N'-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C26H27N5O3 and a molecular weight of 457.537 g/mol This compound is known for its unique structure, which includes a pyrazole ring, a naphthalene moiety, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(Diethylamino)-2-hydroxybenzaldehyde with 3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H27N5O3 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H27N5O3/c1-4-31(5-2)19-12-10-18(23(32)14-19)16-27-30-26(33)22-15-21(28-29-22)25-20-9-7-6-8-17(20)11-13-24(25)34-3/h6-16,32H,4-5H2,1-3H3,(H,28,29)(H,30,33)/b27-16+ |
InChI Key |
WMVQSVQINAQVHW-JVWAILMASA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=CC4=CC=CC=C43)OC)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=CC4=CC=CC=C43)OC)O |
Origin of Product |
United States |
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